molecular formula C22H22N4O3S2 B6523626 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477212-03-6

2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B6523626
CAS No.: 477212-03-6
M. Wt: 454.6 g/mol
InChI Key: QKMDDWAEBKGQNT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked to a benzamide moiety via a sulfanyl bridge. The thiadiazole ring is substituted at position 5 with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group, while the benzamide at position 2 carries an ethoxy substituent.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-2-29-18-12-6-4-10-16(18)20(28)23-21-24-25-22(31-21)30-14-19(27)26-13-7-9-15-8-3-5-11-17(15)26/h3-6,8,10-12H,2,7,9,13-14H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMDDWAEBKGQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that incorporates a thiadiazole moiety and a tetrahydroquinoline structure. Both of these components are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Structure and Properties

The compound features a thiadiazole ring , which is recognized for its significant biological potential. Thiadiazoles have been associated with various activities, including antimicrobial, antitumor, and anti-inflammatory effects. The tetrahydroquinoline structure contributes to the compound's lipophilicity and ability to cross biological membranes effectively.

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance, studies indicate that compounds with the thiadiazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundMicroorganism TestedActivity Observed
Thiadiazole DerivativeStaphylococcus aureusInhibition observed
Thiadiazole DerivativeEscherichia coliInhibition observed

Antitumor Activity

The incorporation of the tetrahydroquinoline structure in the compound suggests potential antitumor properties. Tetrahydroquinolines have been documented to exhibit cytotoxic effects against various cancer cell lines . For example, compounds similar to the one have shown effectiveness against human tumor cells in vitro.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing analogs of 1,3,4-thiadiazoles and tetrahydroquinolines:

  • Study on Thiadiazoles : A study synthesized new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against Candida albicans and Staphylococcus aureus. Results indicated significant inhibition at low concentrations .
  • Tetrahydroquinoline Derivatives : Research on tetrahydroquinoline derivatives revealed their potential as antitumor agents against multiple resistant strains of cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the interactions between these compounds and biological targets. Such studies suggest that these compounds can effectively bind to proteins involved in disease pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. Studies have shown that the incorporation of the thiadiazole moiety enhances cytotoxicity against various cancer cell lines. For example:

  • A study demonstrated that derivatives with thiadiazole rings exhibited selective toxicity towards breast cancer cells while sparing normal cells .
  • Another research highlighted the potential of similar compounds in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to possess broad-spectrum antimicrobial effects:

  • A study found that benzamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The presence of the thiadiazole group has been linked to enhanced antifungal activity against various fungal strains .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds featuring tetrahydroquinoline structures:

  • Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis .
  • Specific studies have shown that these compounds may be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerSignificant cytotoxicity against cancer cell lines; inhibition of tumor growth.
AntimicrobialBroad-spectrum activity against bacteria and fungi.
NeuroprotectiveProtection against oxidative stress; potential in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound. These derivatives were tested for their ability to induce apoptosis in breast cancer cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial screening was conducted on a series of benzamide derivatives including the target compound. Results indicated strong inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Functional Group Modifications Reference
4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide - Nitro group (benzamide)
- Thiazol-2-ylamino (side chain)
Enhanced electron-withdrawing effect (nitro) may reduce solubility; thiazole introduces rigidity.
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide - 2,3-Dihydroindole (side chain)
- 3-Methyl (benzamide)
Dihydroindole offers partial aromaticity vs. fully saturated tetrahydroquinoline; methyl improves lipophilicity.
2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (Target) - Ethoxy (benzamide)
- Tetrahydroquinolin-1-yl (side chain)
Ethoxy enhances electron-donating capacity; tetrahydroquinoline provides extended hydrophobic surface.

Computational and SAR Insights

Tools like SimilarityLab () enable rapid identification of analogues and activity prediction. Key observations:

  • Tetrahydroquinoline vs. Dihydroindole: The fully saturated tetrahydroquinoline in the target compound may enhance membrane permeability compared to the partially aromatic dihydroindole in .
  • Electron-Donating vs. Withdrawing Groups: The ethoxy group (target) vs.

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